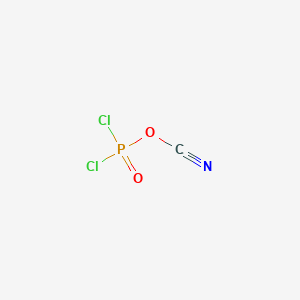Phosphorocyanatidic dichloride
CAS No.: 4743-41-3
Cat. No.: VC19733192
Molecular Formula: CCl2NO2P
Molecular Weight: 159.89 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4743-41-3 |
|---|---|
| Molecular Formula | CCl2NO2P |
| Molecular Weight | 159.89 g/mol |
| IUPAC Name | dichlorophosphoryl cyanate |
| Standard InChI | InChI=1S/CCl2NO2P/c2-7(3,5)6-1-4 |
| Standard InChI Key | DFENTPZMQILDDZ-UHFFFAOYSA-N |
| Canonical SMILES | C(#N)OP(=O)(Cl)Cl |
Introduction
Synthesis and Manufacturing
Historical Synthesis Method
The original synthesis involves the condensation of ethyl carbamate (NH₂COOCH₂CH₃) with phosphorus pentachloride (PCl₅) at elevated temperatures :
Key parameters include gradual heating from 10°C to 80°C over 5.5 hours to mitigate exothermic side reactions. The product is distilled under reduced pressure (50 mmHg), yielding an 87.5% pure fraction with a boiling point of 64–66°C .
Modern Adaptations
Contemporary methods focus on improving yield and purity. For instance, substituting SbF₃ for PCl₅ enables the preparation of fluorinated analogs like POF₂NCO, which are less prone to decomposition .
Physical and Chemical Properties
Structural Characteristics
Phosphorocyanatidic dichloride adopts a tetrahedral geometry around phosphorus, with the isocyanate group occupying one apical position (Figure 1). Spectroscopic data (e.g., NMR) confirm the presence of a deshielded phosphorus center due to electron-withdrawing groups .
Table 1: Physicochemical Properties of Cl₂P(O)NCO
| Property | Value |
|---|---|
| Molecular weight | 193.88 g/mol |
| Boiling point | 64–66°C (50 mmHg) |
| Density () | 1.5899 g/cm³ |
| Refractive index () | 1.3381 |
| Elemental analysis | P: 19.4%; Cl: 44.4%; N: 8.75% |
Stability and Decomposition
The compound decomposes upon prolonged storage at room temperature, releasing HCl and forming polymeric by-products. Distillation at atmospheric pressure accelerates degradation, necessitating vacuum purification .
Reactivity and Derivative Formation
Nucleophilic Substitution Reactions
The chlorine atoms in Cl₂P(O)NCO are susceptible to substitution by alkoxy, amino, and thiol groups:
Reaction with Alcohols
Treatment with alcohols (ROH) yields carbamatophosphorodichloridates:
Phenol derivatives exhibit higher stability due to resonance stabilization of the aryloxy groups .
Reaction with Amines
Primary amines (RNH₂) produce ureidophosphorodichloridates:
Secondary amines undergo similar reactions but require elevated temperatures .
Fluorination Pathways
Halogen exchange with SbF₃ converts Cl₂P(O)NCO to POF₂NCO, a more stable analog with a boiling point of 68.5°C . This derivative retains the isocyanate group, enabling further functionalization.
Applications in Organophosphorus Chemistry
Precursor to Fluorinated Derivatives
POF₂NCO, synthesized from Cl₂P(O)NCO, serves as a polyfunctional reagent for introducing fluorinated phosphates into organic frameworks. These compounds are valued in agrochemical and pharmaceutical research for their metabolic stability .
Carbamate and Urea Linkages
Derivatives containing carbamate or urea moieties find use as enzyme inhibitors and polymer crosslinkers. For example, ethyl carbamatophosphorodifluoridate ([C₂H₅O]₂P(O)NCOF₂) has been explored as a cholinesterase inhibitor .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume